molecular formula C11H17N3 B13896310 N-methyl-4-phenylpiperazin-1-amine

N-methyl-4-phenylpiperazin-1-amine

Cat. No.: B13896310
M. Wt: 191.27 g/mol
InChI Key: GZYGRRYEOYVTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-phenylpiperazin-1-amine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenylpiperazin-1-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and parallel solid-phase synthesis are some of the techniques employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenylpiperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives .

Comparison with Similar Compounds

N-methyl-4-phenylpiperazin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-4-phenylpiperazin-1-amine

InChI

InChI=1S/C11H17N3/c1-12-14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

GZYGRRYEOYVTLW-UHFFFAOYSA-N

Canonical SMILES

CNN1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.